molecular formula C12H18BrNO B4845560 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine

3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine

Cat. No. B4845560
M. Wt: 272.18 g/mol
InChI Key: VBHISHATJKYSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'Brompheniramine' and is a member of the alkylamine class of antihistamines. The purpose of

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine involves the inhibition of histamine receptors in the body. Histamine is a chemical that is released by the body in response to allergens and other stimuli. It causes symptoms such as itching, swelling, and inflammation. By inhibiting the action of histamine, 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine can reduce these symptoms.
Biochemical and Physiological Effects
3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of histamine from mast cells, which helps to reduce the symptoms of allergies. It has also been shown to have anticholinergic effects, which can help to reduce symptoms such as nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine in lab experiments is its availability and low cost. It is readily available from chemical suppliers and can be synthesized in the lab using relatively simple procedures. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or if it comes into contact with the skin or eyes. Therefore, it must be handled with care in the lab.

Future Directions

There are many potential future directions for research involving 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine. One area of interest is in the development of new antihistamine drugs based on this compound. Another area of interest is in the study of its potential use as a sedative or analgesic agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Conclusion
In conclusion, 3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine is a chemical compound that has many potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential of this compound and its applications in the field of pharmacology and other related fields.

Scientific Research Applications

3-(2-bromo-4-methylphenoxy)-N,N-dimethyl-1-propanamine has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of pharmacology. This compound has been shown to have antihistamine and anticholinergic properties, which make it useful in the treatment of allergies and other related conditions. It has also been studied for its potential use as a sedative, analgesic, and anti-inflammatory agent.

properties

IUPAC Name

3-(2-bromo-4-methylphenoxy)-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10-5-6-12(11(13)9-10)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHISHATJKYSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromo-4-methylphenoxy)-N,N-dimethylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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